molecular formula C25H22O5 B2451273 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 637751-65-6

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

Cat. No.: B2451273
CAS No.: 637751-65-6
M. Wt: 402.446
InChI Key: RJZLCNDQEASEJA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is a useful research compound. Its molecular formula is C25H22O5 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Coelho et al. (1992) described a convenient synthesis method for (±)-4-Prenylpterocarpin, which involves coupling of chromen derivatives. This synthesis process might be relevant to the compound , showcasing methodologies for creating chromen-4-one derivatives with potential biological activities (Coelho et al., 1992).

Antimicrobial Applications

  • Alonzi et al. (2014) investigated polystyrene-supported catalysts using chromen-4-one derivatives for Michael additions, highlighting the synthesis of Warfarin and its analogues. These findings suggest potential antimicrobial applications of chromen-4-one derivatives, including 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one (Alonzi et al., 2014).

Phototransformation Studies

  • Research by Khanna et al. (2015) on the phototransformation of chromenones reveals insights into regioselective photocyclisation and dealkoxylation, which might be applicable to understanding the photochemical properties of this compound (Khanna et al., 2015).

Anticoagulant and Antibacterial Activities

  • Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives and evaluated their antibacterial and anticoagulant activities. This study points towards the potential biomedical applications of chromen-4-one derivatives in developing new therapeutic agents (Zghab et al., 2017).

Environmental Sensitivity and Fluorescence

  • Uchiyama et al. (2006) explored the fluorescence properties of a chromen-2-one derivative, finding that it exhibited strong fluorescence in protic solvents. This suggests potential applications in fluorescence-based sensors or probes, which could extend to the compound due to its structural similarity (Uchiyama et al., 2006).

Photochromic Behavior

  • Delbaere et al. (2003) investigated the photochromic behavior of a chromen derivative, which could offer insights into the light-responsive properties of similar compounds, including this compound (Delbaere et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one with 4-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one", "4-methylbenzyl chloride", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "To a solution of 7-hydroxy-3-(2-ethoxyphenoxy)chromen-4-one in a suitable solvent, add a base such as potassium carbonate.", "Add 4-methylbenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain the desired product, 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one." ] }

CAS No.

637751-65-6

Molecular Formula

C25H22O5

Molecular Weight

402.446

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3

InChI Key

RJZLCNDQEASEJA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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